5'-Nucleotidase vs Alkaline Phosphatase Selectivity
2-Aminoethylphosphonic acid demonstrates marked target selectivity between different phosphatase enzymes. In direct comparative assays, the compound inhibited human ecto-5'-nucleotidase with an IC50 of 380 nM, whereas inhibition of calf intestinal alkaline phosphatase required a substantially higher concentration with an IC50 of 39,800 nM (39.8 μM) [1]. This represents a 105-fold difference in inhibitory potency between the two enzyme targets.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 380 nM (human ecto-5'-nucleotidase); IC50 = 39,800 nM (calf intestinal alkaline phosphatase) |
| Comparator Or Baseline | Same compound tested against two different phosphatase targets under comparable assay conditions |
| Quantified Difference | 105-fold selectivity (39,800 nM / 380 nM = 104.7-fold) favoring 5'-nucleotidase inhibition |
| Conditions | Human 5'-nucleotidase: COS7 cell transfection, 10 min preincubation, AMP substrate, 10 min measurement; Calf intestinal alkaline phosphatase: 3-5 min preincubation, CDP-star substrate, 15 min luminescence detection |
Why This Matters
This selectivity profile is essential for researchers designing experiments where 5'-nucleotidase modulation must be distinguished from broader alkaline phosphatase inhibition.
- [1] BindingDB. BDBM50165147 (CHEMBL3797302). Affinity data for 2-aminoethylphosphonic acid against intestinal-type alkaline phosphatase (bovine) and 5'-nucleotidase (human). ChEMBL-curated entry. 2025. View Source
